molecular formula C12H11NO2 B6183946 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde CAS No. 1347814-98-5

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B6183946
CAS No.: 1347814-98-5
M. Wt: 201.2
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Description

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features an oxazole ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-bromo-3-methylbut-2-enal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-benzyl-5-methyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying biological pathways involving oxazole derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-benzyl-5-methyl-1,2-oxazole-4-methanol
  • 3-benzyl-5-methyl-1,2-oxazole-4-nitro

Uniqueness

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1347814-98-5

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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